N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
CAS No.: 946358-29-8
Cat. No.: VC11941293
Molecular Formula: C21H20ClN3O4S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946358-29-8 |
|---|---|
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C21H20ClN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27) |
| Standard InChI Key | BDFIISPZHXBPCB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a benzamide group (3,5-dimethoxybenzamide) and at the 4-position with a carbamoylmethyl group linked to a 3-chloro-4-methylphenyl moiety . The thiazole ring, a heterocycle containing sulfur and nitrogen, is critical for electronic interactions in biological systems, while the methoxy and chloro substituents enhance lipophilicity and target binding.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[4-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
| CAS Number | 946358-29-8 |
| Molecular Formula | C₂₁H₂₀ClN₃O₄S |
| Molecular Weight | 445.9 g/mol |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)C)OC |
| InChI Key | BDFIISPZHXBPCB-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Thiazole Ring Formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones.
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Carbamoylation: Introduction of the 3-chloro-4-methylphenyl carbamoyl group via amidation using coupling agents like EDC/HOBt .
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Benzamide Attachment: Coupling of 3,5-dimethoxybenzoic acid to the thiazole amine using carbodiimide chemistry.
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions, with yields averaging 70–85% after purification .
Physicochemical Profiling
Computational predictions suggest:
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Solubility: 0.0327 mg/mL in water (ESOL), classifying it as poorly soluble .
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Hydrogen Bonding: 2 acceptors and 1 donor, influencing membrane permeability .
Hypothesized Biological Activities
Anticancer Mechanisms
The dimethoxybenzamide group is structurally similar to kinase inhibitors (e.g., imatinib). Molecular docking studies suggest potential inhibition of EGFR (IC₅₀ ~50 nM in silico) by competing with ATP binding .
Table 2: Comparative Bioactivity of Thiazole Analogues
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-Acetylthiazole derivative | EGFR Kinase | 48 nM |
| 3-Chlorophenyl-thiazole | E. coli DNA gyrase | 4.2 µg/mL |
| This compound | EGFR (predicted) | ~50 nM* |
*Computational prediction based on structural similarity .
Research Gaps and Future Directions
Required Studies
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In Vitro Assays: Cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
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ADMET Profiling: Metabolic stability, CYP450 inhibition, and bioavailability studies.
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Structural Optimization: Modifying methoxy groups to improve solubility without compromising activity.
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